2-(3,6-Dihydro-2H-pyran-4-yl)acetonitrile
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Overview
Description
2-(3,6-Dihydro-2H-pyran-4-yl)acetonitrile: is an organic compound with the molecular formula C7H9NO. It is a derivative of dihydropyran, a heterocyclic compound, and features a nitrile group attached to the acetonitrile moiety.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of inhibitors for various biological targets .
Mode of Action
It’s possible that it interacts with its targets through a variety of chemical reactions, potentially involving the pyran ring structure .
Biochemical Pathways
Related compounds have been used in the synthesis of modulators for the endocannabinoid system (ecs) and inhibitors for the embryonic ectoderm development (eed) and irak4 .
Result of Action
Related compounds have shown potential in modulating various biological targets .
Action Environment
It’s worth noting that the compound is stored at room temperature and is in liquid form , which could potentially influence its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,6-Dihydro-2H-pyran-4-yl)acetonitrile typically involves the reaction of 3,6-dihydro-2H-pyran with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(3,6-Dihydro-2H-pyran-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2-(3,6-Dihydro-2H-pyran-4-yl)acetonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for pharmaceutical research.
Medicine: It may be involved in the synthesis of drug candidates or active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
3,4-Dihydro-2H-pyran: Another derivative of dihydropyran with similar reactivity.
Tetrahydropyran: A fully saturated derivative with different chemical properties.
2,3-Dihydro-2H-pyran: A structural isomer with distinct reactivity patterns.
Uniqueness: 2-(3,6-Dihydro-2H-pyran-4-yl)acetonitrile is unique due to the presence of both the dihydropyran ring and the nitrile group, which confer specific reactivity and potential for diverse chemical transformations .
Properties
IUPAC Name |
2-(3,6-dihydro-2H-pyran-4-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-4-1-7-2-5-9-6-3-7/h2H,1,3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXINIPKCIDAAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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